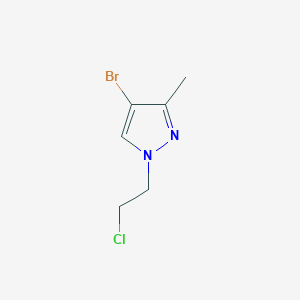

4-溴-1-(2-氯乙基)-3-甲基-1H-吡唑

描述

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1,4'-联吡唑的合成

4-溴-1-(2-氯乙基)-3-甲基-1H-吡唑: 被用作合成1,4'-联吡唑的起始原料 。这些化合物因其在创造具有独特电子和光学性质的新材料方面的潜在应用而备受关注。

药物化合物的开发

该化学物质是合成各种药物化合物的前体。 其结构有利于进行修饰,从而可以开发出具有特定生物活性的新药 .

生物活性研究

研究人员使用4-溴-1-(2-氯乙基)-3-甲基-1H-吡唑来研究其生物活性,特别是作为肝脏酒精脱氢酶的抑制剂。 该酶在体内醇类物质的代谢中起着至关重要的作用 .

抑制剂合成

该化合物还参与靶向特定酶或受体位点的抑制剂的合成。 这些抑制剂可用于调节生物途径以达到治疗目的 .

金属配合物的配体

它充当形成金属配合物的配体。 这些配合物在催化、材料科学以及作为研究金属蛋白相互作用的模型方面都有应用 .

材料科学研究

作用机制

Target of Action

It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Mode of Action

It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could potentially affect its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, or oxidizing agents could potentially affect the compound’s stability and efficacy.

生化分析

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to inhibit oxidative phosphorylation and ATP exchange reactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.

Cellular Effects

The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit calcium uptake in cells, affecting cellular metabolism and energy production . Additionally, it has been observed to cause mutations in certain bacterial strains, indicating its potential impact on genetic material .

Molecular Mechanism

At the molecular level, 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound can result in sustained inhibition of cellular processes, affecting overall cell viability and function.

Dosage Effects in Animal Models

The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular and physiological processes. Toxicity studies have indicated that high doses can cause severe damage to liver and kidney tissues.

Metabolic Pathways

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohols in the liver . This compound may also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole within cells and tissues are essential for understanding its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, affecting its accumulation and activity. The distribution of this compound within tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

生物活性

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 1,2-dichloroethane (DCE) under basic conditions. The process can be summarized as follows:

-

Starting Materials :

- 4-Bromo-3-methyl-1H-pyrazole

- 1,2-Dichloroethane

- Aqueous Sodium Hydroxide (NaOH)

- Phase Transfer Catalyst (e.g., tetrabromoammonium chloride)

- Reaction Conditions : The reaction is conducted at elevated temperatures (typically around 40-50°C) to facilitate the formation of the desired product with high yield.

The primary mechanism of action for 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is its role as an alkylating agent , similar to mechlorethamine. It interacts with DNA by forming covalent bonds, leading to cross-linking which inhibits DNA replication and transcription. This results in:

- Inhibition of Cell Proliferation : The compound's ability to alkylate DNA prevents normal cellular processes, ultimately leading to cell death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.0 |

| Breast Cancer | MDA-MB-231 | 4.5 |

| Liver Cancer | HepG2 | 6.0 |

| Colorectal Cancer | HCT116 | 7.5 |

| Renal Cancer | 786-O | 8.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole has been investigated for its antimicrobial effects. Studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 32 |

These results indicate that the compound may have potential applications in treating bacterial infections .

Case Studies

Several case studies have been documented regarding the biological activity of pyrazole derivatives:

- Anticancer Study : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole resulted in a significant decrease in cell viability compared to untreated controls, with an IC50 value indicating potent activity .

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the pyrazole derivative showed superior antimicrobial activity against S. aureus, suggesting its potential as an alternative treatment option .

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that they exhibit linear pharmacokinetics with good oral bioavailability. Understanding these parameters is crucial for optimizing dosing regimens in potential therapeutic applications .

属性

IUPAC Name |

4-bromo-1-(2-chloroethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDUWHKZXWHRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672526 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108354-38-7 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。